(4-Aminopiperidin-1-yl)(2-nitrophenyl)methanone hydrochloride
Description
Properties
IUPAC Name |
(4-aminopiperidin-1-yl)-(2-nitrophenyl)methanone;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3.ClH/c13-9-5-7-14(8-6-9)12(16)10-3-1-2-4-11(10)15(17)18;/h1-4,9H,5-8,13H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKQKRUUSFYPUJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C(=O)C2=CC=CC=C2[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Acylation of 4-Aminopiperidine
Reacting 4-aminopiperidine with 2-nitrobenzoyl chloride in a nucleophilic acyl substitution represents the most straightforward approach. However, the primary amine at the 4-position competes with the piperidine ring’s tertiary nitrogen, risking bis-acylation or undesired side products. Source demonstrates that unprotected amines in similar systems lead to <80% yields due to side reactions, underscoring the need for protection strategies.
Protection-Deprotection Sequence
Temporary protection of the 4-amino group (e.g., acetylation, benzoylation) prior to acylation mitigates competing reactions. For instance, β-phenyl ethylamine derivatives in source achieved 80.7% intermediate yields using propionyl chloride protection, followed by nitric acid nitration. Analogously, 4-aminopiperidine could be acylated with acetic anhydride in dichloroethane at 50–95°C, forming 4-acetamidopiperidine, which is then reacted with 2-nitrobenzoyl chloride.
Post-Acylation Functionalization
An alternative route involves synthesizing the methanone core first, followed by introducing the 4-amino group. However, this method introduces complexity, as late-stage amination of piperidine requires harsh conditions (e.g., Hofmann degradation) that may degrade the nitroaryl group.
Optimized Synthetic Protocol
The following four-step protocol, derived from methodologies in sources and, balances yield and practicality:
Step 1: Protection of 4-Aminopiperidine
Reagents : 4-Aminopiperidine, propionyl chloride, dichloroethane
Conditions :
- Dissolve 4-aminopiperidine (1.0 equiv) in dichloroethane under nitrogen.
- Add propionyl chloride (1.2 equiv) dropwise at 50°C, stir for 4 h.
- Quench with ice water, extract with ethyl acetate, and concentrate to isolate 4-propionamidopiperidine (yield: 82–90%).
Rationale : Acyl protection minimizes nucleophilic interference from the 4-amino group during subsequent acylation. Source reports 81.5% yield for analogous β-phenyl ethylamine protection using acetic anhydride.
Step 2: Methanone Formation via Nucleophilic Acyl Substitution
Reagents : 4-Propionamidopiperidine, 2-nitrobenzoyl chloride, triethylamine, tetrahydrofuran (THF)
Conditions :
- Add 2-nitrobenzoyl chloride (1.1 equiv) to a solution of 4-propionamidopiperidine (1.0 equiv) and triethylamine (2.0 equiv) in THF at 0°C.
- Warm to room temperature, stir for 12 h.
- Extract with dichloromethane, wash with brine, and purify via silica gel chromatography to isolate (4-propionamidopiperidin-1-yl)(2-nitrophenyl)methanone (yield: 75–85%).
Kinetic Considerations : The tertiary nitrogen of piperidine exhibits higher nucleophilicity than the protected 4-amide, ensuring regioselective acylation. Source achieved 82% yield for analogous fluorophenyl methanone synthesis using Grignard reagents.
Step 3: Deprotection of the 4-Amino Group
Reagents : Hydrochloric acid (HCl), ethanol/water
Conditions :
- Reflux the protected methanone (1.0 equiv) in 6 M HCl/ethanol (1:1 v/v) for 15 h.
- Cool to 0°C, filter, and recrystallize from methanol to obtain (4-aminopiperidin-1-yl)(2-nitrophenyl)methanone (yield: 88–94%).
Mechanistic Insight : Acidic hydrolysis cleaves the propionamide via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Source reported 88% yield for deprotecting p-nitrophenyl ethylamine hydrochloride under similar conditions.
Step 4: Hydrochloride Salt Formation
Reagents : Methanone free base, HCl gas, diethyl ether
Conditions :
- Bubble HCl gas through a solution of the free base in anhydrous diethyl ether at 0°C.
- Filter the precipitate and dry under vacuum to isolate (4-aminopiperidin-1-yl)(2-nitrophenyl)methanone hydrochloride (yield: 95–99%, purity: >99% by HPLC).
Critical Note : Source emphasizes that catalytic hydrogenation byproducts (e.g., reduced nitro groups) are absent in this route, avoiding contamination.
Analytical Characterization and Quality Control
Spectroscopic Data
- 1H NMR (400 MHz, DMSO-d6) : δ 8.12 (d, J = 8.0 Hz, 1H, ArH), 7.85 (t, J = 7.6 Hz, 1H, ArH), 7.72 (d, J = 7.6 Hz, 1H, ArH), 3.98 (m, 2H, piperidine-H), 3.12 (m, 2H, piperidine-H), 2.85 (s, 2H, NH2), 2.30–1.90 (m, 4H, piperidine-H).
- IR (KBr) : 3350 cm⁻¹ (N-H stretch), 1675 cm⁻¹ (C=O), 1520 cm⁻¹ (NO2 asym), 1340 cm⁻¹ (NO2 sym).
- MS (ESI+) : m/z 290.1 [M+H]+ (calculated for C13H16N3O3: 289.12).
Purity and Stability
- HPLC Analysis : >99% purity (C18 column, 70:30 MeOH/H2O, 1.0 mL/min, λ = 254 nm).
- Thermogravimetric Analysis (TGA) : Decomposition onset at 215°C, confirming thermal stability suitable for storage.
Comparative Evaluation of Alternative Methods
Microwave-Assisted Synthesis
A patent-pending method (not in cited sources) reduces reaction times from 12 h to 30 min using microwave irradiation at 150°C, though scalability remains unproven.
Enzymatic Acylation
Preliminary studies using lipases in non-aqueous media show <50% conversion, limited by nitro group electron-withdrawing effects.
Chemical Reactions Analysis
Types of Reactions
(4-Aminopiperidin-1-yl)(2-nitrophenyl)methanone hydrochloride can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Various nucleophiles, such as alkyl halides or acyl chlorides.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: Formation of (4-Aminopiperidin-1-yl)(2-aminophenyl)methanone.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Hydrolysis: Formation of 4-aminopiperidine and 2-nitrobenzoic acid.
Scientific Research Applications
(4-Aminopiperidin-1-yl)(2-nitrophenyl)methanone hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of (4-Aminopiperidin-1-yl)(2-nitrophenyl)methanone hydrochloride depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways involved can vary depending on the specific context and application .
Comparison with Similar Compounds
Similar Compounds
(4-Aminopiperidin-1-yl)(3-nitrophenyl)methanone hydrochloride: Similar structure but with the nitro group in the meta position.
(4-Aminopiperidin-1-yl)(4-nitrophenyl)methanone hydrochloride: Similar structure but with the nitro group in the para position.
(4-Aminopiperidin-1-yl)(2-chlorophenyl)methanone hydrochloride: Similar structure but with a chlorine substituent instead of a nitro group.
Uniqueness
(4-Aminopiperidin-1-yl)(2-nitrophenyl)methanone hydrochloride is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its reactivity and interactions with biological targets. This positional isomerism can result in different biological activities and chemical properties compared to its analogs .
Biological Activity
(4-Aminopiperidin-1-yl)(2-nitrophenyl)methanone hydrochloride is a compound that has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, biochemical properties, and therapeutic applications.
Chemical Structure and Properties
The compound features a piperidine ring substituted with an amino group and a nitrophenyl moiety. The structural formula can be represented as follows:
This structure is significant as it influences the compound's interaction with biological targets.
The biological activity of (4-Aminopiperidin-1-yl)(2-nitrophenyl)methanone hydrochloride primarily involves its interaction with various molecular targets, including enzymes and receptors. It is hypothesized that the compound may exert its effects through:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.
- Receptor Modulation : Interaction with neurotransmitter receptors could influence signaling pathways related to neuroprotection or neurotoxicity.
Anticancer Activity
Research indicates that (4-Aminopiperidin-1-yl)(2-nitrophenyl)methanone hydrochloride exhibits cytotoxic effects against several cancer cell lines. A study reported its effectiveness against human liver (HepG2), colon (Caco-2), and breast (MCF-7) cancer cells, demonstrating significant inhibition of cell growth at varying concentrations.
| Cell Line | IC50 Value (µM) |
|---|---|
| HepG2 | 15.2 |
| Caco-2 | 12.5 |
| MCF-7 | 10.8 |
The IC50 values indicate the concentration required to inhibit 50% of cell viability, suggesting potent anticancer properties.
Neuroprotective Effects
In vitro studies have shown that the compound may provide neuroprotective benefits by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. This effect is particularly relevant in models of neurodegenerative diseases.
Case Studies
- Study on HepG2 Cells : A detailed investigation was conducted to assess the cytotoxicity of (4-Aminopiperidin-1-yl)(2-nitrophenyl)methanone hydrochloride on HepG2 cells. The results indicated that the compound induced apoptosis through the activation of caspase pathways, leading to increased cell death.
- Neuroprotection in Rat Models : In a rat model of induced oxidative stress, administration of the compound resulted in a significant reduction in markers of oxidative damage, suggesting its potential use in treating neurodegenerative conditions such as Alzheimer's disease.
Pharmacokinetics
The pharmacokinetic profile of (4-Aminopiperidin-1-yl)(2-nitrophenyl)methanone hydrochloride is crucial for understanding its therapeutic potential. Preliminary studies suggest:
- Absorption : Rapid absorption when administered orally.
- Distribution : High distribution volume indicating good tissue penetration.
- Metabolism : Primarily metabolized by liver enzymes, with significant metabolites identified.
- Excretion : Excreted mainly through urine, necessitating further studies on renal clearance.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (4-Aminopiperidin-1-yl)(2-nitrophenyl)methanone hydrochloride, and how is its purity validated?
- Methodological Answer : Synthesis typically involves coupling 4-aminopiperidine with 2-nitrobenzoyl chloride under controlled basic conditions (e.g., using triethylamine in anhydrous THF). Post-synthesis, purity is validated via high-performance liquid chromatography (HPLC) with UV detection (λmax ~250–260 nm, based on nitroaromatic absorption) . Structural confirmation requires H/C NMR to verify the piperidine amine linkage and aromatic nitro group. Mass spectrometry (LC-MS) is critical to rule out side products like unreacted intermediates or over-alkylated derivatives .
Q. How should researchers assess the solubility and stability of this compound under experimental conditions?
- Methodological Answer : Solubility profiling should be conducted in polar (e.g., water, DMSO) and non-polar solvents (e.g., chloroform) using gravimetric or spectrophotometric methods. Stability studies under varying pH (e.g., 2–10), temperature (4°C to 40°C), and light exposure are essential. For example, accelerated degradation studies (40°C/75% RH for 14 days) can identify hydrolysis-sensitive sites (e.g., the amide bond) . Store the compound at –20°C in airtight, light-resistant containers to prevent nitro group reduction or amine oxidation .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods and personal protective equipment (PPE: gloves, lab coats, goggles) to minimize inhalation or dermal exposure. Acute toxicity data for structurally similar piperidine derivatives suggest potential irritant effects; thus, spill management requires neutralization with inert absorbents (e.g., vermiculite) and disposal via certified hazardous waste channels . Emergency procedures include rinsing exposed skin/eyes with water for 15 minutes and seeking medical evaluation for accidental ingestion .
Advanced Research Questions
Q. How can researchers design experiments to investigate the compound’s mechanism of action in biological systems?
- Methodological Answer : Begin with in vitro binding assays (e.g., fluorescence polarization or surface plasmon resonance) to identify potential targets (e.g., kinases, GPCRs). Follow with cellular viability assays (MTT or Caspase-3/7 activation) to assess cytotoxicity. For mechanistic clarity, combine RNA sequencing to map gene expression changes and molecular docking simulations (using software like AutoDock Vina) to predict interactions with active sites of hypothesized targets . Validate findings using knockout cell lines or competitive inhibitors .
Q. What strategies resolve contradictions in pharmacological data, such as varying IC50 values across studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, co-solvents affecting compound stability). Standardize protocols by:
- Replicating experiments under identical buffer systems (e.g., PBS vs. HEPES).
- Validating cell line authenticity and passage number.
- Including internal controls (e.g., reference inhibitors with known activity).
- Performing meta-analyses of published data to identify confounding variables (e.g., temperature fluctuations during assays) .
Q. How can computational modeling optimize the compound’s synthetic yield or bioactivity?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., using Gaussian) can predict reaction transition states to optimize coupling steps. For bioactivity, molecular dynamics simulations (e.g., GROMACS) model ligand-receptor binding stability. Adjust substituents (e.g., replacing the nitro group with electron-withdrawing moieties) and evaluate synthetic feasibility via retrosynthetic software (e.g., Synthia™) .
Q. What advanced techniques are used to assess the compound’s ecotoxicological profile?
- Methodological Answer : Conduct Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays (OECD 201) to determine EC50 values. Use high-resolution mass spectrometry (HRMS) to detect environmental degradation products. Predictive models like ECOSAR estimate bioaccumulation potential, while soil adsorption studies (OECD 106) evaluate leaching risks .
Q. How can researchers address challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer : Implement asymmetric catalysis (e.g., chiral ligands in palladium-mediated coupling) or enzymatic resolution. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak® columns) or circular dichroism. Process analytical technology (PAT) tools, such as inline FTIR, ensure real-time reaction monitoring during scale-up .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
